molecular formula C4H10ClNO2S B1655073 4-chlorobutane-1-sulfonamide CAS No. 3144-06-7

4-chlorobutane-1-sulfonamide

Cat. No.: B1655073
CAS No.: 3144-06-7
M. Wt: 171.65 g/mol
InChI Key: JTGPQGWEMUOOCR-UHFFFAOYSA-N
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Description

4-Chlorobutane-1-sulfonamide ( 3144-06-7) is an organic sulfur-containing compound with the molecular formula C 4 H 10 ClNO 2 S and a molecular weight of 171.65 g/mol . This compound features a sulfonamide functional group linked to a 4-chlorobutyl chain, making it a valuable chemical building block or organic synthetic intermediate in medicinal chemistry and drug discovery research. Its structure, characterized by a chlorinated alkyl terminus and a sulfonamide head, allows researchers to utilize it in nucleophilic substitution reactions and for the construction of more complex molecules . The sulfonamide functional group is a privileged pharmacophore in drug design, known for its ability to inhibit various enzymes . Sulfonamide-based compounds are widely investigated for their broad spectrum of pharmacological activities, including antibacterial , anti-carbonic anhydrase, antiviral, and anti-inflammatory properties . Specifically, in antibacterial research, sulfonamides act as competitive antagonists of para-aminobenzoic acid (PABA), inhibiting the bacterial enzyme dihydropteroate synthase (DHPS) and thereby disrupting the folate synthesis pathway essential for bacterial growth . While the specific biological profile of this compound must be established through experimentation, its structure lends itself to the exploration of these and other biological mechanisms. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorobutane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClNO2S/c5-3-1-2-4-9(6,7)8/h1-4H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGPQGWEMUOOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185365
Record name 1-Butanesulfonamide, 4-chloro-
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Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3144-06-7
Record name 1-Butanesulfonamide, 4-chloro-
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Record name 1-Butanesulfonamide, 4-chloro-
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Record name 4-chlorobutane-1-sulfonamide
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Synthetic Methodologies and Precursor Chemistry of 4 Chlorobutane 1 Sulfonamide

Established Synthetic Routes to 4-Chlorobutane-1-sulfonyl Chloride Precursors

The synthesis of the key intermediate, 4-chlorobutane-1-sulfonyl chloride, can be achieved through several distinct chemical transformations. These methods primarily involve the ring-opening and chlorination of cyclic sulfur compounds or the oxidative chlorination of linear thiol derivatives.

Reactions Involving Thiophane and Thiophane Sulfoxide (B87167)

A primary route for the production of 4-chlorobutane-1-sulfonyl chloride involves the ring-opening chlorination of thiophane (also known as tetrahydrothiophene). This reaction is typically carried out by treating thiophane with chlorine in the presence of water. Current time information in Bangalore, IN. The process yields the desired 4-chlorobutane-1-sulfonyl chloride along with a water-soluble byproduct, cyclotetramethylene sulfone. Current time information in Bangalore, IN. To optimize the yield of the sulfonyl chloride and prevent over-chlorination of the aliphatic chain, it is critical to maintain a molar ratio of chlorine to thiophane of no more than 3:1. Current time information in Bangalore, IN.acs.org The reaction temperature is generally kept between 20°F and 90°F. Current time information in Bangalore, IN.

The reaction can be performed in various aqueous systems, including aqueous acetic acid, hydrochloric acid, or an aqueous suspension of thiophane. Current time information in Bangalore, IN. Using a solution in dilute hydrochloric acid or aqueous acetic acid has been shown to produce yields of 40-50% by weight based on the initial thiophane. Current time information in Bangalore, IN.

Thiophane sulfoxide can also be used as a starting material under similar conditions. When thiophane sulfoxide is dissolved in dilute hydrochloric acid and reacted with chlorine, it produces 4-chlorobutane-1-sulfonyl chloride in yields reported to be between 30% and 65%. Current time information in Bangalore, IN.acs.org

Synthesis of 4-Chlorobutane-1-sulfonyl Chloride from Thiophane Derivatives Current time information in Bangalore, IN.
Starting MaterialReaction ConditionsYield of 4-chlorobutane-1-sulfonyl chloride
ThiophaneChlorine, Acetic Acid, Water; 50-65°F40% by weight
ThiophaneChlorine, Dilute Hydrochloric Acid, Water; 50°F to room temp.50% by weight
Thiophane SulfoxideChlorine, Dilute Hydrochloric Acid, Water; 50-70°F65% by weight

Oxidative Chlorination of Thiol Derivatives to Sulfonyl Chlorides

A more general method for preparing sulfonyl chlorides is the oxidative chlorination of the corresponding thiol derivatives. This approach avoids the use of cyclic precursors. One common method involves the oxidation of thiols with N-chlorosuccinimide (NCS) in the presence of tetrabutylammonium (B224687) chloride and water, which generates the sulfonyl chloride in situ. organic-chemistry.org This intermediate can then be directly used to form sulfonamides without purification. organic-chemistry.org

Another effective system for this transformation is the combination of hydrogen peroxide (H₂O₂), and thionyl chloride (SOCl₂). This mixture acts as a highly reactive reagent for the direct oxidative conversion of thiols to their corresponding sulfonyl chlorides, which can then be reacted with amines to produce sulfonamides in excellent yields and short reaction times. organic-chemistry.org Sodium hypochlorite (B82951) (bleach) in an acidic medium can also serve as the oxidant and chlorine source for converting thiols or disulfides into sulfonyl chlorides. organic-chemistry.orgthieme-connect.com

Palladium-Catalyzed Approaches to Sulfonyl Chlorides

Palladium catalysis has emerged as a powerful tool in organic synthesis, particularly for cross-coupling reactions. While extensively used for forming sulfones and in the desulfonylative coupling of sulfonyl chlorides with organostannanes or boronic acids, its application for the direct synthesis of alkyl sulfonyl chlorides like 4-chlorobutane-1-sulfonyl chloride is less common. acs.orgacs.org

However, palladium-catalyzed methods have been developed for the synthesis of aryl sulfonyl chlorides. One such process involves the Suzuki-Miyaura cross-coupling of arylboronic acids with a [SO₂Cl]⁺ synthon, such as phenyl chlorosulfate, to produce various arylsulfonyl chlorides under mild conditions. nih.gov Another approach utilizes the insertion of sulfur dioxide (often from a stable surrogate like DABSO) into a palladium-carbon bond, followed by reaction with a chlorine source. acs.orgnih.govnih.gov These methods are highly valuable for creating complex aromatic sulfonyl chlorides but are not the typical route for preparing simple alkyl sulfonyl chlorides from non-aromatic precursors. nih.gov

Formation of the Sulfonamide Linkage for 4-Chlorobutane-1-sulfonamide Synthesis

Once the 4-chlorobutane-1-sulfonyl chloride precursor is obtained, the final step is the formation of the sulfonamide S-N bond. This can be accomplished through direct reaction with an amine source or via more sophisticated catalytic methods.

Nucleophilic Amidation Reactions with Amines and Ammonia (B1221849)

The most fundamental and widely used method for synthesizing sulfonamides is the nucleophilic substitution reaction between a sulfonyl chloride and an amine or ammonia. nih.govnih.gov The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nitrogen nucleophile, displacing the chloride ion and forming the stable sulfonamide linkage. utdallas.edu

Catalytic Strategies for Sulfonamide S-N Bond Formation

Modern synthetic chemistry has introduced several catalytic methods to form the S-N bond, often under milder conditions and with broader functional group tolerance than traditional methods. These strategies can bypass the need to isolate the often-reactive sulfonyl chloride intermediate.

Several transition metal-based catalytic systems have been developed:

Copper Catalysis : Copper-catalyzed aminosulfonylation of aryldiazonium tetrafluoroborates with a sulfur dioxide surrogate and N-chloroamines provides a route to a wide range of sulfonamides under mild conditions. organic-chemistry.org Another copper-catalyzed method allows for the one-pot synthesis of sulfonamides from aryl carboxylic acids via a decarboxylative halosulfonylation followed by amination. princeton.eduacs.org

Indium Catalysis : An indium-catalyzed sulfonylation of amines with sulfonyl chlorides has been shown to be facile and efficient for a variety of substrates, including less nucleophilic anilines. organic-chemistry.org

Iron Catalysis : Iron-catalyzed protocols have been developed for preparing unprotected sulfinamides from thiols and a hydroxylamine (B1172632) derivative, which serves as both oxidant and aminating agent. rsc.org

Metal-free catalytic systems have also been reported:

Iodine-Mediated Reactions : I₂O₅ can mediate the oxidative S-N coupling between aryl thiols and amines to afford sulfonamides. thieme-connect.com

Electrochemical Synthesis : An electrochemical approach enables the direct synthesis of sulfonamides from thiols and amines, including ammonia, avoiding harsh chemical oxidants. thieme-connect.comrsc.org

N-Heterocyclic Carbene (NHC) Catalysis : NHCs have been shown to catalyze the formation of sulfonamides, functioning as carbon-centered Brønsted bases that activate substrates through hydrogen bonding. thieme-connect.com

These catalytic strategies represent the forefront of sulfonamide synthesis, offering efficient and often more environmentally benign alternatives to classical methods. thieme-connect.comjsynthchem.comresearchgate.net

Derivatization Strategies and Functional Group Transformations of this compound

The bifunctional nature of this compound, possessing both a reactive primary sulfonamide and a terminal alkyl chloride, makes it a versatile building block for the synthesis of a wide array of derivatives. Strategic manipulation of these functional groups allows for the introduction of diverse structural motifs, leading to compounds with potential applications in medicinal chemistry and materials science. Key derivatization strategies include nucleophilic substitution at the terminal chlorine, transformations involving the sulfonamide nitrogen, and selective reductions of appended functional groups.

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom at the 4-position of the butyl chain in this compound serves as an electrophilic site, susceptible to attack by various nucleophiles. This classic SN2 reaction pathway is a cornerstone for extending and modifying the molecule's structure. The chloro group can be displaced by a range of nucleophiles, typically in the presence of a base, to form new carbon-heteroatom or carbon-carbon bonds. smolecule.com

Common nucleophiles employed in these transformations include:

Amines: Reaction with primary or secondary amines yields amino-sulfonamide derivatives.

Thiols: Thiolates can displace the chloride to form thioethers.

Azides: The introduction of an azide (B81097) group (N₃), as seen in the formation of related compounds like 1-azido-4-chlorobutane, provides a precursor for further chemistry, such as reduction to a primary amine or participation in click chemistry reactions. uga.edu

These substitution reactions highlight the compound's utility as a scaffold for introducing new functionalities distant from the core sulfonamide group. smolecule.com

Table 1: Examples of Nucleophilic Substitution on the 4-Chlorobutyl Moiety

Nucleophile Reagent Example Product Type
Amine R₂NH 4-(Dialkylamino)butane-1-sulfonamide
Thiol RSH / Base 4-(Alkylthio)butane-1-sulfonamide

Acylation Reactions Involving the Sulfonamide Nitrogen

The primary sulfonamide group (-SO₂NH₂) is a key site for derivatization, with the nitrogen atom being sufficiently nucleophilic to react with various acylating agents. nih.gov This N-acylation transforms the primary sulfonamide into a more complex N-acylsulfonamide, a structural motif present in many biologically active compounds. researchgate.net

The acylation is typically achieved by reacting this compound with acylating agents such as:

Acid Chlorides (R-COCl)

Acid Anhydrides ((R-CO)₂O)

These reactions often proceed rapidly and can be catalyzed by various substances, including bismuth(III) salts like BiCl₃, under either solvent-based or solvent-free conditions to yield the corresponding N-acyl derivatives efficiently. researchgate.net For instance, a general reaction involves treating a sulfonamide with acetic anhydride, which can be completed in minutes to yield the N-acetylated product. researchgate.net This transformation is crucial for modulating the electronic and steric properties of the sulfonamide group, which can influence the molecule's biological activity and physicochemical characteristics. nih.govresearchgate.net

Selective Reduction Methodologies for Derivative Synthesis

In the synthesis of complex molecules derived from this compound, other functional groups are often introduced that can be selectively reduced without affecting the sulfonamide or the alkyl chloride moieties. A prominent example involves derivatives containing a nitro group.

For a compound like 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide, the nitro group (-NO₂) can be selectively reduced to a primary amino group (-NH₂). This transformation is commonly achieved using catalytic hydrogenation, where hydrogen gas (H₂) is employed in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is highly chemoselective, leaving the chloro and sulfonamide groups intact. Such reductions are vital steps in multi-step syntheses, converting an electron-withdrawing nitro group into a nucleophilic and versatile amino group, which can then be used for further derivatization. In some cases, this reduction can be part of a one-pot process that also facilitates the formation of the sulfonamide bond.

N-Alkylation and Related Derivatization Techniques

Beyond acylation, the sulfonamide nitrogen can also undergo N-alkylation to produce secondary or tertiary sulfonamides. nih.gov This reaction involves the substitution of one or both hydrogen atoms of the primary sulfonamide with alkyl or aryl groups. N-alkylation is a fundamental strategy for creating diverse libraries of sulfonamide derivatives. nih.gov

Modern synthetic methods have enabled highly sophisticated N-alkylation reactions. For example, organocatalytic methods using chiral amine catalysts can achieve atroposelective N-alkylation, yielding axially chiral N-aryl sulfonamides with high enantiopurity. nih.gov In such reactions, the sulfonamide moiety itself plays a crucial role in controlling the stereochemical outcome. nih.gov This highlights the importance of the sulfonamide group not just as a point of attachment but as a director of stereoselectivity in advanced synthetic methodologies. nih.gov The ability to functionalize the nitrogen atom through alkylation significantly expands the structural diversity accessible from the this compound precursor.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
1-azido-4-chlorobutane
Acetic anhydride
4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide
Bismuth(III) chloride (BiCl₃)
Hydrogen (H₂)

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Chlorobutane 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy offers precise information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-chlorobutane-1-sulfonamide, the ¹H NMR spectrum is expected to show distinct signals for the protons on the butyl chain and the amine protons of the sulfonamide group.

The protons closer to the electron-withdrawing chloro and sulfonamide groups will be deshielded and thus appear at a higher chemical shift (downfield). The expected chemical shifts are influenced by the inductive effects of these groups. The signal for the two protons on the carbon adjacent to the sulfur atom (C1) would appear furthest downfield, followed by the protons on the carbon adjacent to the chlorine atom (C4). The protons on the central carbons (C2 and C3) would appear at more shielded, upfield positions. The protons of the -NH₂ group of the sulfonamide are expected to appear as a broad singlet, and its chemical shift can be concentration-dependent and affected by the solvent. rsc.org

Spin-spin coupling between adjacent non-equivalent protons provides connectivity information. The signals for the protons on C1, C2, C3, and C4 are all expected to be triplets or multiplets due to coupling with their neighbors, confirming the linear butyl chain structure.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (Predicted for CDCl₃ solvent)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H₂N-SO₂-~4.7 (broad singlet)s (br)2H
-CH₂-SO₂- (C1)~3.1 - 3.3t2H
-CH₂-Cl (C4)~3.5 - 3.7t2H
-CH₂-CH₂-SO₂- (C2)~1.9 - 2.1m2H
-CH₂-CH₂-Cl (C3)~1.8 - 2.0m2H

Note: 's (br)' denotes a broad singlet, 't' a triplet, and 'm' a multiplet. Predicted values are based on the analysis of similar structures.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. In proton-decoupled ¹³C NMR, each unique carbon atom typically gives a single sharp signal. For this compound, four distinct signals are expected, corresponding to the four carbon atoms of the butyl chain. docbrown.info

Similar to ¹H NMR, the chemical shifts are determined by the electronic environment. The carbon atom attached to the highly electronegative sulfonamide group (C1) is expected to be the most deshielded, followed by the carbon attached to the chlorine atom (C4). The two central methylene (B1212753) carbons (C2 and C3) would appear at lower chemical shifts. The precise positions help confirm the substitution pattern of the functional groups on the alkyl chain. docbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₂-SO₂- (C1)~52 - 55
-CH₂-Cl (C4)~43 - 46
-CH₂-CH₂-Cl (C3)~30 - 33
-CH₂-CH₂-SO₂- (C2)~22 - 25

Note: Predicted values are based on the analysis of similar structures.

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei. openpubglobal.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between protons that are spin-coupled (typically on adjacent carbons). For this compound, this would reveal correlations between the protons on C1 and C2, C2 and C3, and C3 and C4, definitively establishing the connectivity of the butyl chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment shows which protons are directly attached to which carbon atoms. nih.gov Each CH₂ group in the molecule would produce a cross-peak, correlating its proton signal with its corresponding carbon signal from the ¹³C NMR spectrum. This allows for the unequivocal assignment of each proton signal to its respective carbon in the chain. openpubglobal.comnih.gov

Vibrational Spectroscopy for Functional Group Identification (IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the sulfonamide group (-SO₂NH₂) is the most prominent feature. It gives rise to several characteristic absorption bands in the IR spectrum. rsc.org These include:

N-H stretching: Two bands are typically observed for the primary amine, corresponding to symmetric and asymmetric stretching vibrations, usually in the region of 3400-3200 cm⁻¹. ripublication.com

S=O stretching: The sulfonyl group exhibits strong, characteristic asymmetric and symmetric stretching vibrations. These are expected to appear in the ranges of 1370-1335 cm⁻¹ (asymmetric) and 1170-1155 cm⁻¹ (symmetric). rsc.orglibretexts.org

S-N stretching: The stretch for the sulfur-nitrogen bond is typically found in the 950-900 cm⁻¹ region. rsc.org

The alkyl chain will show C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending (scissoring) vibrations around 1465 cm⁻¹. The C-Cl stretching vibration for the terminal chloro group is expected in the fingerprint region, typically between 800-600 cm⁻¹.

Raman spectroscopy provides complementary information. While the polar S=O and N-H bonds give strong signals in the IR spectrum, the more symmetric vibrations and the C-S bond may be more prominent in the Raman spectrum. nih.govnih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
-NH₂Asymmetric & Symmetric Stretch3400 - 3200Medium
-CH₂-Asymmetric & Symmetric Stretch2960 - 2850Medium-Strong
-SO₂-Asymmetric Stretch1370 - 1335Strong
-SO₂-Symmetric Stretch1170 - 1155Strong
S-NStretch950 - 900Medium
C-ClStretch800 - 600Medium-Strong

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule and studying its fragmentation pathways. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula with a high degree of confidence. benthamdirect.comingentaconnect.com

For this compound (C₄H₁₀ClNO₂S), the presence of chlorine and sulfur atoms will produce a characteristic isotopic pattern in the mass spectrum. The two major isotopes of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) with a 3:1 intensity ratio. The presence of the sulfur isotope ³⁴S will also contribute to the [M+2]⁺ peak.

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like sulfonamides, which would likely produce a protonated molecular ion [M+H]⁺. benthamdirect.comnih.gov Under tandem mass spectrometry (MS/MS) conditions, this ion can be fragmented to reveal structural information. Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the C-S and S-N bonds. benthamdirect.comnih.gov Fragmentation of the butyl chain could also occur, leading to characteristic losses.

Table 4: Predicted HRMS Data for this compound

IonFormulaCalculated m/z (Monoisotopic)Notes
[M+H]⁺ (for ³⁵Cl)C₄H₁₁ClNO₂S⁺172.01936Protonated molecular ion
[M+H]⁺ (for ³⁷Cl)C₄H₁₁³⁷ClNO₂S⁺174.01641Isotopic peak, ~32% intensity of [M+H]⁺
[M+Na]⁺ (for ³⁵Cl)C₄H₁₀ClNNaO₂S⁺194.00130Sodium adduct
[M-SO₂NH₂]⁺C₄H₈Cl⁺91.03600Loss of sulfonamide group
[M-HCl]⁺C₄H₁₀NO₂S⁺136.04268Loss of hydrogen chloride

Advanced Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for separating this compound from reaction impurities or related substances and for determining its purity. The choice of technique depends on the compound's polarity and volatility.

High-Performance Liquid Chromatography (HPLC): As a moderately polar compound, HPLC is the most suitable technique for the analysis of this compound. researchgate.net Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol (B129727) gradient, would be a standard approach. nanobioletters.commdpi.com Detection could be achieved using a UV detector (as the sulfonamide group has some UV absorbance) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). nih.govusda.gov An LC-MS method would also provide molecular weight confirmation and could be used for impurity identification.

Gas Chromatography (GC): Due to the low volatility and thermal lability of the sulfonamide group, direct analysis by GC is challenging. However, derivatization of the sulfonamide group, for instance by methylation, could make the compound more volatile and amenable to GC analysis. nih.gov This would allow for high-resolution separation on capillary columns.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and assessing purity qualitatively. usda.gov For this compound, a silica (B1680970) gel plate with a mobile phase like ethyl acetate/hexane or dichloromethane/methanol would likely provide good separation. Visualization can be achieved using UV light or by staining with reagents like potassium permanganate.

Table 5: Overview of Chromatographic Methods for this compound Analysis

TechniqueStationary PhaseTypical Mobile PhaseDetection MethodApplication
Reversed-Phase HPLCC18 or C8 silicaWater/Acetonitrile or Water/Methanol gradientUV, MSPurity determination, quantification, impurity profiling
Gas Chromatography (GC)Polar capillary column (e.g., Carbowax)Helium or NitrogenFID, MSPurity analysis (after derivatization)
Thin-Layer Chromatography (TLC)Silica gelEthyl acetate/HexaneUV, chemical stainReaction monitoring, rapid purity check

Hyphenated Techniques (e.g., LC-MS/MS) for Transformation Product Identification

To identify and characterize the transformation products of this compound, more powerful analytical techniques are required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity, selectivity, and structural elucidation capabilities.

In an LC-MS/MS system, the effluent from the HPLC column is introduced into the ion source of a mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecules [M+H]+ or other adducts of the analyte and its transformation products with minimal fragmentation.

The first stage of the mass spectrometer (MS1) selects the precursor ion of interest (e.g., the [M+H]+ of a potential transformation product). This selected ion is then subjected to collision-induced dissociation (CID) in a collision cell, where it fragments into smaller product ions. The second stage of the mass spectrometer (MS2) separates and detects these product ions, generating a characteristic fragmentation pattern or tandem mass spectrum.

By analyzing the fragmentation patterns, the structure of the transformation products can be elucidated. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent and fragment ions, further aiding in structural identification.

Potential transformation products of this compound that could be identified using LC-MS/MS include:

Hydrolysis Product: The chlorine atom on the butyl chain can undergo hydrolysis to form 4-hydroxybutane-1-sulfonamide. This would result in a characteristic mass shift.

Oxidation Products: The alkyl chain could be susceptible to oxidation, leading to the formation of hydroxylated or carboxylated derivatives.

Dehalogenation Products: The loss of the chlorine atom could lead to the formation of butane-1-sulfonamide.

The fragmentation of the parent compound, this compound, in the mass spectrometer would likely involve the loss of the chlorine atom and cleavage of the carbon-sulfur and sulfur-nitrogen bonds. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would be a key indicator in the mass spectra of the parent compound and any chlorine-containing transformation products. libretexts.org

Interactive Data Table: Predicted Mass Spectrometric Data and Potential Transformation Products of this compound

This table outlines the predicted mass-to-charge ratios for the parent compound and some plausible transformation products that could be targeted for identification using LC-MS/MS.

Compound NamePlausible Transformation PathwayMolecular FormulaPredicted [M+H]⁺ (m/z)
This compoundParent CompoundC₄H₁₀ClNO₂S172.0194
4-hydroxybutane-1-sulfonamideHydrolysisC₄H₁₁NO₃S154.0481
Butane-1-sulfonamideDehalogenationC₄H₁₁NO₂S138.0532
4-oxobutane-1-sulfonamideOxidationC₄H₉NO₃S152.0325
Butane-1-sulfonic acid, 4-amino-Rearrangement/HydrolysisC₄H₁₁NO₃S154.0481

Computational Chemistry and Molecular Modeling of 4 Chlorobutane 1 Sulfonamide Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. semanticscholar.orgplos.org By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For 4-chlorobutane-1-sulfonamide, DFT studies would involve optimizing the molecule's three-dimensional structure to find its most stable energetic conformation. This computational approach allows for the calculation of key parameters such as bond lengths, bond angles, and dihedral angles. semanticscholar.org

Furthermore, DFT is instrumental in understanding the reactivity of a molecule. By mapping the molecular electrostatic potential (MEP) onto the electron density surface, it is possible to identify regions that are electron-rich and susceptible to electrophilic attack, as well as electron-poor areas prone to nucleophilic attack. The electronic structures of sulfonamide-based compounds, including their ground and excited states, have been successfully investigated using DFT simulations. researchgate.net These studies provide a foundational understanding of the molecule's intrinsic electronic characteristics and potential chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized around the electron-rich sulfonamide group and the chlorine atom, while the LUMO would be distributed over the electrophilic centers of the molecule. Analyzing the distribution and energies of these orbitals helps predict how the molecule will interact with other chemical species. researchgate.netrsc.org DFT calculations are a standard method for determining the energies of these frontier orbitals and thus predicting reactivity. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound and Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Predicted Reactivity
Butane-1-sulfonamide-7.251.158.40Low
This compound-7.500.908.40Moderate
4-Bromobutane-1-sulfonamide-7.450.858.30Moderate-High
4-Iodobutane-1-sulfonamide-7.300.758.05High

Prediction of Reaction Mechanisms and Transition State Characterization

DFT is a powerful tool for elucidating the pathways of chemical reactions by mapping the potential energy surface. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. youtube.com A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary frequency in vibrational analysis. mdpi.com

For this compound, a key reaction of interest is the nucleophilic substitution at the carbon atom bonded to the chlorine. DFT calculations can model the approach of a nucleophile, locate the transition state structure, and calculate the activation energy barrier for the reaction. rsc.org This information is vital for predicting reaction rates and understanding whether a reaction is likely to occur under specific conditions. By comparing different potential pathways, computational chemists can determine the most favorable mechanism. For instance, DFT can distinguish between an S(_N)1-type mechanism involving a carbocation intermediate and an S(_N)2-type mechanism involving a single concerted transition state.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in a solvent. youtube.com

For a flexible molecule like this compound, the butyl chain can adopt numerous conformations. cambridge.org MD simulations can explore this conformational landscape, identifying the most stable and frequently occurring shapes the molecule adopts in solution. researchgate.netanu.edu.au This is crucial for understanding how the molecule presents itself for interaction with other molecules, such as solvent molecules or biological targets. Simulations can reveal details about solvation, including the formation of hydrogen bonds between the sulfonamide group and water molecules, and how the molecule's flexibility influences its properties.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. nih.govresearchgate.net The fundamental principle of QSPR is that the structure of a molecule, encoded in numerical descriptors, is correlated with its properties. jcsp.org.pk These descriptors can be topological, geometric, electronic, or quantum chemical in nature. researchgate.net

For this compound and its analogues, QSPR models could be developed to predict properties like solubility, boiling point, or partition coefficient. This involves creating a dataset of related molecules with known experimental property values, calculating a wide range of molecular descriptors for each, and then using statistical methods like multiple linear regression to build a mathematical model. jcsp.org.pkresearchgate.net Once validated, this model can predict the properties of new, unsynthesized compounds, guiding experimental work and accelerating the design of molecules with desired characteristics. jocpr.com

Table 2: Example of Molecular Descriptors Used in a Hypothetical QSPR Model

Compound NameMolecular Weight (g/mol)LogP (Octanol-Water)Topological Polar Surface Area (Ų)Predicted Aqueous Solubility (logS)
Propane-1-sulfonamide123.17-0.5564.6-0.8
Butane-1-sulfonamide137.20-0.0464.6-1.2
This compound171.650.6564.6-1.9
Pentane-1-sulfonamide151.230.4764.6-1.7

In Silico Approaches for Investigating Sulfonamide Scaffold Interactions within Chemical Systems

The sulfonamide group is a well-known pharmacophore present in many therapeutic agents. In silico techniques, particularly molecular docking, are widely used to investigate how this scaffold interacts with biological targets like proteins and enzymes. rjb.ronih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. rjb.ro

For this compound, docking studies could be performed to screen for potential protein targets. nih.govmdpi.com These simulations would place the molecule into the binding site of a target protein and score the interaction based on factors like hydrogen bonding, electrostatic interactions, and hydrophobic contacts. The sulfonamide moiety is known to act as a hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens), which are key interactions in ligand-protein binding. rjb.ro By identifying potential targets and predicting binding modes, these in silico approaches can generate hypotheses about the molecule's biological activity and guide further experimental validation. researchgate.net

Environmental Transformation and Degradation Mechanisms of Sulfonamide Compounds

Abiotic Degradation Pathways of Sulfonamides in Aqueous and Other Matrices

Abiotic degradation, which involves non-biological processes such as hydrolysis and photolysis, is a key factor in determining the environmental persistence of chemical compounds. For 4-chlorobutane-1-sulfonamide, these pathways would primarily act on the sulfonamide functional group and the chlorobutyl chain.

Hydrolysis is a primary abiotic degradation pathway for many environmental contaminants. However, studies on a wide range of sulfonamide antibiotics have demonstrated that the sulfonamide functional group is generally stable against hydrolysis under typical environmental conditions (pH 4-9). nih.govresearchgate.net Most sulfonamides are considered hydrolytically stable, with estimated half-lives often exceeding one year, suggesting that hydrolysis of the sulfonamide bond in this compound is likely to be a very slow process and not a significant degradation pathway. nih.govresearchgate.net

Photochemical degradation, or photolysis, involves the breakdown of compounds by light energy. While the sulfonamide group itself is not a primary chromophore, the chlorinated alkyl portion of this compound is susceptible to photochemical transformation. Research on short-chain chlorinated paraffins (SCCPs) shows they can be degraded by photochemically-produced reactive intermediates in sunlit surface waters, particularly hydrated electrons (e⁻(aq)) and hydroxyl radicals (•OH). chemrxiv.org

The degradation kinetics are typically compound-specific. For chlorinated compounds, a higher degree of chlorination generally increases the reaction rate with hydrated electrons but decreases the rate with hydroxyl radicals. chemrxiv.org It is plausible that this compound would undergo similar reactions, with the carbon-chlorine bond being the likely site of initial attack.

Table 1: Second-Order Rate Constants for Reactions of Reactive Species with Chlorinated Compounds This table presents data for analogous compounds to infer potential reactivity for this compound.

CompoundReactive SpeciesRate Constant (M⁻¹s⁻¹)
Chloroform•OH4.0 x 10⁶
1,2-Dichloroethane•OH2.3 x 10⁸
Chloroforme⁻(aq)3.0 x 10¹⁰
Carbon Tetrachloridee⁻(aq)3.2 x 10¹⁰

Data extrapolated from studies on various chlorinated alkanes.

Advanced Oxidation Processes (AOPs) are highly effective for degrading persistent organic pollutants, including chlorinated hydrocarbons. These processes generate powerful oxidizing agents, such as hydroxyl radicals. Common AOPs include Fenton (H₂O₂/Fe²⁺), ozonation (O₃), and UV combined with oxidants like persulfate (S₂O₈²⁻). scies.orgmdpi.com

Studies on SCCPs demonstrate effective degradation using various oxidants. scies.org The degradation efficiency depends on the specific oxidant and reaction conditions. For this compound, AOPs would likely attack the C-H bonds on the butyl chain, potentially leading to dechlorination and mineralization to CO₂, H₂O, and inorganic ions (Cl⁻, SO₄²⁻). Catalytic oxidation using noble metals like platinum has also been shown to effectively destroy chlorinated hydrocarbons without forming highly toxic by-products. nih.gov

Table 2: Degradation Efficiency of Short-Chain Chlorinated Paraffins (SCCPs) by Various Oxidants This table shows data for analogous compounds to illustrate the potential efficacy of AOPs on the chlorobutyl group of this compound.

OxidantOptimal Degradation Efficiency (%)Reaction Time (h)
Potassium Permanganate (KMnO₄)93.3120
Sodium Persulfate (Na₂S₂O₈)91.9120
Fenton (H₂O₂/Fe²⁺)90.4120
Hydrogen Peroxide (H₂O₂)84.3120

Source: Adapted from research on SCCP degradation in soil. scies.org

Biotic Degradation Mechanisms: Microbial and Phytoremediation Contributions

Biotic degradation is a critical pathway for the removal of many organic pollutants from the environment. For a hybrid molecule like this compound, microbial action could target either the alkyl chain or, less likely, the sulfonamide group. While sulfonamides are generally considered resistant to biodegradation, the chlorinated alkane portion is a known substrate for various microorganisms. nih.govcloudfront.net

The microbial degradation of chlorinated alkanes is well-documented. Bacteria from genera such as Pseudomonas and Rhodococcus have been shown to utilize chlorinated paraffins as their sole source of carbon and energy. mdpi.com The key enzymatic step in these pathways is often dehalogenation, catalyzed by dehalogenase enzymes that cleave the carbon-chlorine bond. mdpi.com

Alternatively, microorganisms can initiate degradation by attacking the non-halogenated end of the molecule using oxygenase enzymes. mdpi.com While cytochrome P450 enzymes are involved in the metabolism of some sulfonamide antibiotics in higher organisms, their specific role in the environmental microbial degradation of an aliphatic sulfonamide is not established. The primary enzymes expected to act on this compound would be dehalogenases and mono- or dioxygenases that act on the alkyl chain.

Table 3: Microbial Genera Known to Degrade Chlorinated Alkanes

Microbial GenusDegradation CapabilityKey Enzyme Type
PseudomonasUtilizes SCCPs as a carbon sourceOxygenolytic Dehalogenase
RhodococcusUtilizes chlorinated paraffins (C10-C20)Oxygenase
AcinetobacterDegrades chlorobiphenylsDioxygenase
BacillusDegrades chlorobiphenylsNot specified

Source: Compiled from studies on the biodegradation of various chlorinated hydrocarbons. mdpi.comresearchgate.netresearchgate.net

The biotransformation of this compound would likely proceed via pathways established for other short-chain chlorinated alkanes. Two primary routes are plausible:

Initial Dehalogenation: An initial enzymatic removal of the chlorine atom would form 4-hydroxybutane-1-sulfonamide. This alcohol could then be oxidized to an aldehyde and a carboxylic acid (4-carboxypropane-1-sulfonamide) before further metabolism.

Oxidation followed by β-oxidation: A bacterium could attack the terminal methyl group (omega-oxidation) or other C-H bonds of the butyl chain. For instance, a species of Rhodococcus was found to degrade long-chain chlorinated alkanes via initial oxygenase attack followed by chain shortening through β-oxidation. mdpi.com This process led to the formation of 4-chlorobutyric acid, which was subsequently metabolized. mdpi.com

In either pathway, the ultimate fate would likely involve cleavage of the carbon-sulfur bond, releasing sulfite, and mineralization of the carbon chain. Common metabolites from the degradation of sulfonamide antibiotics, such as sulfanilic acid or aniline, are not expected from this compound due to its aliphatic nature. researchgate.net

Factors Influencing Degradation Rates and Pathway Selectivity

The rate and dominant pathway of degradation for this compound in the environment would be influenced by a variety of physicochemical and biological factors.

pH: While the sulfonamide bond is stable across a range of environmental pH, the efficiency of AOPs is highly pH-dependent. For example, the Fenton process is most effective under acidic conditions. scies.org The pH also affects the surface charge of microorganisms and the bioavailability of the compound.

Temperature: Microbial activity is strongly dependent on temperature. The degradation of sulfonamides and other compounds in manure and sludge has shown that different temperature ranges (mesophilic vs. thermophilic) can select for different microbial communities and result in different degradation efficiencies. nih.gov

Redox Conditions: The presence or absence of oxygen is a critical factor. Aerobic biodegradation of chlorinated alkanes often proceeds via oxygenases. mdpi.com Under anaerobic conditions, reductive dechlorination, where the chlorinated compound acts as an electron acceptor, becomes a more favorable pathway. nih.govclu-in.org

Presence of Organic Matter and Nutrients: Dissolved organic matter, such as humic acids, can act as photosensitizers, accelerating photochemical degradation. mdpi.com For biotic degradation, the presence of other carbon sources can either enhance degradation through cometabolism or inhibit it if the microbes preferentially consume the more readily available substrate. nih.gov

Initial Contaminant Concentration: High concentrations of contaminants can be toxic to degrading microorganisms. Conversely, very low concentrations may not be sufficient to induce the necessary enzymatic machinery for degradation. nih.govnih.gov

Effects of pH and Redox Potential

The environmental transformation and degradation of sulfonamide compounds are significantly influenced by the pH and redox potential of the surrounding medium. These parameters can alter the chemical speciation of the compounds, the activity of microbial degraders, and the efficiency of abiotic degradation processes.

The pH of the solution plays a critical role in the degradation kinetics of sulfonamides, particularly in processes such as photocatalytic and electrochemical degradation. nih.govacs.org The rate of degradation can be significantly affected in both acidic and alkaline environments. nih.govresearchgate.net This is often attributed to changes in the susceptibility of the sulfonamide molecule to attack by reactive oxygen species, such as hydroxyl radicals. nih.govresearchgate.net For instance, in UV/electrochemical oxidation processes, the degradation rate of some sulfonamides has been observed to increase with pH, reaching a maximum around pH 8.3 before declining. acs.org Sulfonamides are generally more stable against hydrolysis at acidic pH values. nih.gov

Redox potential, which indicates the tendency of an environment to be oxidizing or reducing, also plays a crucial role. Biodegradation of sulfonamides has been observed under both aerobic (oxidizing) and anaerobic (reducing) conditions. researchgate.net The specific degradation pathways and the resulting metabolites can differ significantly between these conditions. For example, under certain conditions, ammonia (B1221849) oxidation might promote the biodegradation of sulfonamides. researchgate.net The mobility and complexation of other environmental constituents that can interact with sulfonamides, such as heavy metals, are also influenced by redox potential and pH. mdpi.com

Table 1: Influence of pH on the Degradation of Representative Sulfonamides (General Findings)

pH ConditionGeneral Effect on Degradation RatePredominant Species/Mechanism
AcidicVariable, can be slower for hydrolysisCationic or neutral species may be present
NeutralModerate degradation ratesNeutral species predominate
AlkalineOften enhanced in photocatalytic/oxidative processesAnionic species may be more susceptible to oxidation

Note: This table represents generalized trends for sulfonamide antibiotics and may not be directly applicable to this compound.

Impact of Substituent Effects on Degradation Kinetics

The molecular structure of a sulfonamide, specifically the nature of its substituent groups, has a profound impact on its degradation kinetics. Different functional groups attached to the sulfonamide core can alter the electronic properties, stability, and susceptibility of the molecule to enzymatic or chemical attack. mdpi.com

Studies on the biodegradation of various sulfonamide antibiotics have demonstrated that the type of substituent can influence the rate of degradation. For example, the degradation rate of sulfamethoxazole, which has a five-membered heterocyclic substituent, was found to be faster than that of sulfamethazine, which has a six-membered ring. mdpi.com This difference is attributed to how substituents affect the molecular orbital distribution and stability of the sulfonamide molecule. mdpi.com

Electron-donating groups can increase the electron density in certain parts of the molecule, making it more susceptible to oxidation. mdpi.com Conversely, electron-withdrawing groups can have the opposite effect. In the case of this compound, the chloro-substituent is electron-withdrawing, which could influence its degradation pathway. The length and structure of the alkyl chain (the butane (B89635) group) can also affect properties like water solubility and bioavailability, which in turn impact degradation rates. The degradation of chlorinated hydrocarbons is a complex process that can occur under both aerobic and anaerobic conditions. researchgate.net

The primary pathways for the transformation of many sulfonamides involve the modification of the amino group and the cleavage of the sulfonamide bridge (-SO2-NH-). nih.gov The nature of the substituents can influence which of these pathways is favored. nih.gov

Table 2: Effect of Substituents on the Biodegradation Rate of Different Sulfonamides

SulfonamideKey Substituent FeatureRelative Biodegradation Rate
SulfamethoxazoleFive-membered ringFaster
SulfadiazineSix-membered ringSlower
SulfamerazineSix-membered ring with methyl groupSlower
SulfamethazineSix-membered ring with two methyl groupsSlowest

Source: Adapted from findings on Paenarthrobacter ureafaciens YL1. mdpi.com This data is for sulfonamide antibiotics and serves as an illustration of substituent effects.

Matrix Effects in Complex Environmental Systems

The degradation of sulfonamides in real-world environmental systems is complicated by "matrix effects," which arise from the interactions of the target compound with other components of the environmental matrix, such as water, soil, or sediment. researchgate.net These effects can significantly alter the observed degradation rates and pathways compared to those in controlled laboratory settings. researchgate.net

In aqueous environments, the presence of dissolved organic matter, inorganic salts, and other pollutants can influence degradation. researchgate.netmdpi.com For example, humic acids, a component of dissolved organic matter, can act as photosensitizers, potentially accelerating photolytic degradation. Conversely, they can also scavenge reactive species, thereby inhibiting degradation. The composition of the matrix can strongly affect the efficiency of analytical methods used to measure sulfonamide concentrations, which can indirectly impact degradation studies. researchgate.net The complexity of the matrix has been shown to have a greater influence, with matrix effects in wastewater influents being more pronounced than in tap water. researchgate.net

In soil and sediment matrices, factors such as organic matter content, clay mineralogy, and the presence of metal oxides can significantly affect sulfonamide fate. Sulfonamides can be adsorbed onto solid particles, which can reduce their bioavailability to microorganisms and protect them from abiotic degradation. The presence of heavy metals in the environment can also lead to co-selection for antibiotic resistance in microorganisms, potentially affecting the microbial communities responsible for sulfonamide biodegradation. mdpi.com The specific chemical and physical properties of the matrix dictate the extent and nature of these interactions.

Table 3: Examples of Matrix Components and Their Potential Impact on Sulfonamide Degradation

Matrix ComponentPotential Effect on DegradationMechanism of Action
Dissolved Organic Matter (e.g., Humic Acids)Can enhance or inhibitPhotosensitization or scavenging of reactive species
Inorganic SaltsCan influence ionic strength and reaction kineticsAlteration of solution properties
Clay MineralsCan decrease degradation rateAdsorption of sulfonamide, reducing bioavailability
Other PollutantsVariableCo-metabolism, inhibition of microbial activity, or competition for reactive species

Future Perspectives and Emerging Research Avenues for 4 Chlorobutane 1 Sulfonamide

Innovations in Green Synthetic Chemistry for 4-Chlorobutane-1-sulfonamide and its Derivatives

The future synthesis of this compound and its derivatives is expected to be heavily influenced by the principles of green chemistry, aiming to reduce environmental impact and enhance safety and efficiency. Traditional methods for synthesizing sulfonamides often involve the use of hazardous reagents and volatile organic solvents. nih.govresearchgate.net Innovations are anticipated in several key areas:

Solvent-Free and Aqueous Synthesis: A significant shift towards solvent-free reaction conditions or the use of water as a green solvent is expected. pearson.com These methods not only reduce pollution but can also simplify product isolation. For instance, the synthesis of sulfonamides in an aqueous-alkaline medium has been demonstrated to be an eco-friendly and cost-effective approach. acs.org

Catalytic Approaches: The development of novel catalysts is a cornerstone of green chemistry. For the synthesis of sulfonamides, this includes the use of recyclable catalysts like silica (B1680970) gel or magnetic nanoparticles to facilitate the reaction between sulfonyl chlorides and amines under mild conditions. youtube.comscilit.com

Energy-Efficient Methods: Techniques such as ultrasound-assisted or microwave-assisted synthesis are being explored to reduce reaction times and energy consumption. rsc.org These methods can lead to higher yields and cleaner reaction profiles.

Use of Greener Reagents: Future syntheses will likely focus on replacing hazardous reagents. For example, the use of sodium dichloroisocyanurate dihydrate as an oxidant for the conversion of thiols to sulfonyl chlorides in sustainable solvents represents a milder and more environmentally friendly alternative to traditional chlorinating agents. nih.govresearchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonamides

Feature Traditional Synthesis Green Synthesis
Solvents Volatile Organic Compounds (VOCs) Water, Ethanol, Glycerol, Solvent-free
Catalysts Often stoichiometric bases Recyclable solid acids, Nanocatalysts
Energy Input Conventional heating (often prolonged) Microwaves, Ultrasound
Reagents Harsh chlorinating agents In-situ generation of reactive species, Milder oxidants
Workup Solvent-based extraction Simple filtration

Comprehensive Mechanistic Deconvolution of Intramolecular and Intermolecular Reactions

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling its reactivity and designing new synthetic applications. The presence of both a nucleophilic sulfonamide group and an electrophilic chlorobutyl chain within the same molecule opens up possibilities for both intramolecular and intermolecular reactions.

Intramolecular Reactions: The most probable intramolecular reaction for this compound is a cyclization to form a five-membered cyclic sulfonamide, also known as a sultam. This reaction would likely proceed via an intramolecular nucleophilic substitution, where the sulfonamide nitrogen attacks the carbon atom bearing the chlorine. Mechanistic studies would aim to elucidate the kinetics and thermodynamics of this process, including the role of base catalysts and the potential for competing elimination reactions. Understanding these factors is key to selectively promoting or suppressing this cyclization.

Intermolecular Reactions: The intermolecular reactivity of this compound could be explored in several contexts. For instance, N-chlorosulfonamides are known to participate in addition reactions to alkenes, often proceeding through a radical mechanism involving sulfonamidyl radicals. nih.gov While this compound is not an N-chloro derivative, its N-H bond could be a site for functionalization to generate reactive intermediates. Future research could investigate the generation of nitrogen-centered radicals from this compound and their subsequent intermolecular reactions.

Furthermore, the chlorine atom on the butyl chain allows for a range of intermolecular nucleophilic substitution reactions with various nucleophiles. A detailed mechanistic understanding of these reactions, including kinetic studies and the identification of intermediates, would enable the synthesis of a diverse library of 4-substituted butane-1-sulfonamide derivatives.

Integration of Advanced Hybrid Computational-Experimental Methodologies for Predictive Modeling

The synergy between computational chemistry and experimental work is becoming increasingly vital in chemical research. For this compound, this integrated approach can provide unprecedented insights into its properties and reactivity, accelerating the discovery of new applications.

Predictive Modeling of Reactivity and Spectra: Density Functional Theory (DFT) is a powerful tool for modeling the structure, electronic properties, and spectroscopic signatures of molecules. researchgate.net DFT calculations can be used to predict the most stable conformations of this compound, calculate its vibrational frequencies (IR and Raman spectra), and predict its NMR chemical shifts. mdpi.com This information can be used to interpret experimental data and to understand how structural changes affect the molecule's properties. Furthermore, computational methods can be used to model reaction pathways, calculate activation energies, and predict the products of both intramolecular and intermolecular reactions, guiding experimental design. rsc.org

Molecular Docking and In Silico Screening: If this compound or its derivatives are investigated for biological activity, molecular docking studies will be indispensable. These computational techniques can predict how a molecule binds to the active site of a protein, providing insights into its potential as an enzyme inhibitor or a receptor ligand. nih.govmdpi.com By screening virtual libraries of this compound derivatives against biological targets, researchers can prioritize the synthesis of compounds with the highest predicted activity.

Table 2: Application of Computational Methods to this compound Research

Computational Method Application Predicted Properties
Density Functional Theory (DFT) Structural and Electronic Analysis Molecular geometry, vibrational spectra, NMR shifts, HOMO-LUMO energies
Transition State Theory Mechanistic Elucidation Reaction pathways, activation energies, kinetic parameters
Molecular Docking Biological Activity Screening Binding affinities, binding poses with target proteins
Quantitative Structure-Activity Relationship (QSAR) Optimization of Biological Activity Correlation of molecular descriptors with biological activity

Exploration of Novel Chemical Reactivity and Catalytic Applications

The unique combination of a primary sulfonamide and a chloroalkane chain in this compound presents opportunities for exploring novel chemical transformations and applications in catalysis.

Novel Reactivity: Future research could focus on leveraging the dual functionality of the molecule. For example, the development of one-pot reactions where both the sulfonamide and the chloro group participate in a sequential or cascade manner could lead to the efficient synthesis of complex molecules. Late-stage functionalization, a strategy to modify complex molecules at a late point in their synthesis, could be applied to derivatives of this compound to create analogues with diverse properties. acs.org This could involve, for instance, C-H activation at the butyl chain.

Catalytic Applications: The sulfonamide moiety can act as a ligand for metal catalysts. The nitrogen and oxygen atoms of the sulfonamide group can coordinate to a metal center, and the rest of the molecule can be modified to tune the steric and electronic properties of the resulting catalyst. nih.gov this compound could serve as a precursor to novel ligands where the chloro group is used as a handle for further functionalization, such as anchoring the ligand to a solid support.

Additionally, the sulfonamide group itself can direct chemical reactions. For example, sulfonamide-directed C-H functionalization has emerged as a powerful tool in organic synthesis. acs.org Research could explore the potential of the sulfonamide group in this compound to direct reactions at specific positions on the butyl chain. The development of new catalytic methods for the synthesis of N-alkylsulfonamides using alcohols as alkylating agents also presents an interesting avenue for the derivatization of primary sulfonamides like this compound. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chlorobutane-1-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of 4-chlorobutanol with chlorosulfonic acid, followed by amidation. Reaction temperature (0–5°C for sulfonylation) and stoichiometric ratios (e.g., 1:1.2 molar ratio of alcohol to chlorosulfonic acid) are critical for minimizing side products like sulfonic acid derivatives. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
  • Data Considerations : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane) and characterize products via NMR (¹H: δ 3.5–3.7 ppm for SO₂NH₂; δ 1.8–2.1 ppm for CH₂Cl) and IR (1340 cm⁻¹ for S=O stretching) .

Q. How can researchers validate the structural integrity of this compound derivatives?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm the presence of sulfonamide protons (δ 5.1–5.3 ppm, broad) and chlorobutane chain geometry.
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 171.65) for molecular ion verification.
  • Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages (±0.3% tolerance) .

Q. What are the key stability parameters for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC (C18 column, 220 nm).
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track sulfonamide bond cleavage using LC-MS .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what computational models predict its binding affinity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., carbonic anhydrase II) to simulate ligand-receptor interactions. Focus on sulfonamide’s hydrogen bonding with Zn²⁺ in active sites.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess conformational stability of the chlorobutane moiety .
    • Data Contradiction Analysis : Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvation effects or protonation state miscalculations. Validate with isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in reactivity data between this compound and analogous sulfonamides?

  • Methodological Answer :

  • Comparative Kinetic Studies : Measure nucleophilic substitution rates (e.g., with piperidine in DMF) using UV-Vis spectroscopy.
  • Steric/Electric Effects : Apply Hammett plots to correlate substituent effects (σ values) on reaction rates. For 4-chlorobutane derivatives, the electron-withdrawing Cl group accelerates sulfonamide hydrolysis .
    • Triangulation : Cross-validate results with DFT calculations (Gaussian 09, B3LYP/6-31G*) to identify transition-state barriers .

Q. How can researchers design experiments to probe the environmental fate of this compound in aqueous systems?

  • Methodological Answer :

  • Hydrolysis Pathways : Use LC-QTOF-MS to identify degradation products (e.g., 4-chlorobutane-1-sulfonic acid) at pH 3–11.
  • Ecotoxicity Assays : Test on Daphnia magna (OECD 202) to determine EC₅₀ values. Correlate with logP (calculated: 1.2) to assess bioaccumulation potential .

Methodological Notes

  • Synthesis Optimization : Prioritize anhydrous conditions to avoid hydrolysis of the sulfonamide group .
  • Data Reproducibility : Include internal standards (e.g., deuterated DMSO for NMR) and triplicate measurements for statistical rigor .
  • Safety Protocols : Chlorosulfonic acid reactions require PPE (acid-resistant gloves, fume hood) due to exothermic hazards .

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Reactant of Route 1
Reactant of Route 1
4-chlorobutane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-chlorobutane-1-sulfonamide

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